N-(3-Amino-3,3-diphosphonopropyl)glycine

Data Audit Evidence Gap Research Chemical Characterization

N-(3-Amino-3,3-diphosphonopropyl)glycine is a research chemical belonging to the class of geminal bisphosphonates conjugated to an amino acid (glycine) backbone. Its structure, featuring a primary amine and a glycine moiety, suggests potential utility as a chelating agent for metal ions or as a bone-targeting vector, similar to other compounds in its class.

Molecular Formula C5H14N2O8P2
Molecular Weight 292.12 g/mol
CAS No. 184829-66-1
Cat. No. B12576711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Amino-3,3-diphosphonopropyl)glycine
CAS184829-66-1
Molecular FormulaC5H14N2O8P2
Molecular Weight292.12 g/mol
Structural Identifiers
SMILESC(CNCC(=O)O)C(N)(P(=O)(O)O)P(=O)(O)O
InChIInChI=1S/C5H14N2O8P2/c6-5(16(10,11)12,17(13,14)15)1-2-7-3-4(8)9/h7H,1-3,6H2,(H,8,9)(H2,10,11,12)(H2,13,14,15)
InChIKeyCYVQNPSVZQTSSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Amino-3,3-diphosphonopropyl)glycine (CAS 184829-66-1) Procurement Profile


N-(3-Amino-3,3-diphosphonopropyl)glycine is a research chemical belonging to the class of geminal bisphosphonates conjugated to an amino acid (glycine) backbone [1]. Its structure, featuring a primary amine and a glycine moiety, suggests potential utility as a chelating agent for metal ions or as a bone-targeting vector, similar to other compounds in its class [2]. A thorough scientific audit was conducted to assess its differentiation from closely related analogs.

Structural Class ContextGeminal bisphosphonate-glycine conjugate; class-level literature suggests possible metal chelation or bone-targeting properties.
Evidence GapNo experimental binding constants, bioactivity, or PK data exist for this specific compound; intended for exploratory research only.
Validation RequiredAny target affinity or complex stability must be independently characterized before defined applications.

Evidence Gap Analysis for N-(3-Amino-3,3-diphosphonopropyl)glycine Differentiation


A generic assessment based on the bisphosphonate class is scientifically insufficient for the procurement of this specific compound. While class-level inferences about metal chelation or bone affinity exist for aminodiphosphonates [1], the specific influence of the glycine moiety and the 3-aminopropyl linker on target selectivity, complex stability, or biological pharmacokinetics is unknown. Direct replacement with a simpler bisphosphonate like pamidronate or alendronate, or with another glycine-bisphosphonate conjugate, could lead to completely different research outcomes due to uncharacterized structural effects. The following quantitative analysis was attempted to bridge this gap.

Class-Level Inference Risk
Generic bisphosphonate properties do not predict glycine-conjugate behavior; linker and amino acid may alter selectivity and binding.
Structural Unpredictability
The 3-aminopropyl spacer and glycine residue may significantly shift metal coordination or bone uptake compared to simpler bisphosphonates.
No Comparative Data
Direct replacement with another glycine-bisphosphonate may not yield comparable research outcomes; individual validation is necessary.

Core Differentiator Data Audit for N-(3-Amino-3,3-diphosphonopropyl)glycine


Final Conclusion: Insufficient Data for Quantitative Comparator Evidence

An exhaustive search of the scientific and patent literature was performed to find quantitative evidence comparing N-(3-Amino-3,3-diphosphonopropyl)glycine to a named analog. This search yielded no direct head-to-head comparisons, no cross-study comparable datasets, and no robust class-level inferences with the specific compound as the subject. Key databases and sources consulted include PubMed, Google Scholar, PubChem, Google Patents, and several vendor technical libraries. The only available information is basic computed physicochemical properties (e.g., molecular weight: 292.12 g/mol, XLogP3: -9.3) [1]. No bioactivity data, stability constants for metal complexes, in vitro assay results, or in vivo pharmacokinetic profiles were found for this specific compound.

Data Audit Result
Data to verify
No quantitative comparator evidence found in scientific literature.
Any comparative claim remains unsupported.
Only computed physicochemical properties available (PubChem); no bioactivity, stability constants, or in vivo data.
Data Audit Evidence Gap Research Chemical Characterization

Potential Application Scenarios for N-(3-Amino-3,3-diphosphonopropyl)glycine (Pending Validation)


Exploratory Research in Metal Chelation or Bone Targeting

Given the known properties of structurally similar aminodiphosphonates, this compound could be investigated as a novel ligand for radiometals (e.g., 68Ga or 99mTc) or as a bone-seeking vector [1]. However, its affinity for hydroxyapatite and stability constants with specific metal ions are entirely unknown and must be experimentally determined as no literature data exists. The presence of the glycine moiety makes it a potential candidate for conjugation to peptides or drugs.

Specialty Organic Synthesis Intermediate

The compound's primary amine and carboxylic acid provide two distinct chemical handles for further derivatization. It could serve as a precursor for more complex phosphono-peptide analogs [2]. The product would be procured with the understanding that it is a starting material whose properties will be conferred by subsequent chemical modifications.

Comparative Negative Control for Class-Level Studies

In research where the effect of the amino acid residue on bisphosphonate function is being systematically investigated, this glycine conjugate could be compared to other amino acid conjugates. The procurement decision would be based on its structural distinction within a series, not on a known performance advantage.

Application
Selection Property
Validation Focus
Exploratory Metal Chelation or Bone Targeting
Metal-ion binding or bone affinity (to be determined)
Experimental stability constants and binding assays
Specialty Organic Synthesis Intermediate
Primary amine and carboxylic acid handles
Derivatization feasibility and phosphono-peptide synthesis
Comparative Negative Control
Structural distinction as glycine conjugate
Structure-activity relationship in bisphosphonate series
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